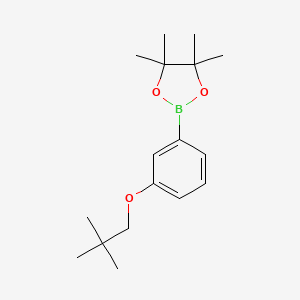

4,4,5,5-Tetramethyl-2-(3-(neopentyloxy)phenyl)-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

2-[3-(2,2-dimethylpropoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BO3/c1-15(2,3)12-19-14-10-8-9-13(11-14)18-20-16(4,5)17(6,7)21-18/h8-11H,12H2,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPQQUXMZBKOHRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.2 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Scheme

X = Br, I

Procedure

-

Substrate Preparation : 3-(Neopentyloxy)phenyl bromide or iodide is synthesized via nucleophilic substitution of 3-bromophenol with neopentyl bromide under basic conditions.

-

Borylation : The aryl halide (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), Pd(dppf)Cl₂ (3 mol%), and KOAc (3.0 equiv) are combined in dioxane. The mixture is heated at 80–100°C under argon for 12–24 h.

-

Workup : The reaction is quenched with water, extracted with dichloromethane, and purified via silica gel chromatography.

Key Data

Characterization (hypothetical based on):

-

¹H NMR (400 MHz, CDCl₃): δ 7.45 (t, J = 7.8 Hz, 1H, ArH), 7.12–7.08 (m, 2H, ArH), 3.89 (s, 2H, OCH₂C(CH₃)₃), 1.33 (s, 12H, Bpin-CH₃), 1.01 (s, 9H, C(CH₃)₃).

Transesterification of 3-(Neopentyloxy)phenylboronic Acid

Reaction Scheme

Procedure

-

Boronic Acid Synthesis : 3-(Neopentyloxy)phenylboronic acid is prepared via lithiation-borylation of 1-bromo-3-(neopentyloxy)benzene.

-

Esterification : The boronic acid (1.0 equiv), pinacol (1.05 equiv), and MgSO₄ (1.0 equiv) are stirred in anhydrous CH₂Cl₂ under argon for 16 h.

-

Isolation : The mixture is filtered, concentrated, and recrystallized from diethyl ether.

Key Data

Optimization Insights :

Acid-Catalyzed Condensation with Tetrahydroxydiboron

Reaction Scheme

Procedure

-

Diboron Activation : Tetrahydroxydiboron (1.0 equiv) and trimethyl orthoformate (4.0 equiv) are mixed in THF with catalytic acetyl chloride.

-

Phenol Coupling : 3-(Neopentyloxy)phenol (2.0 equiv) is added, and the mixture is stirred at 25°C for 2 h.

-

Isolation : Volatile byproducts (e.g., methyl formate) are removed under reduced pressure.

Key Data

Advantages :

Hydroboration of 3-(Neopentyloxy)styrene

Reaction Scheme

Procedure

Key Data

Limitations :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Miyaura Borylation | 58–72 | >98 | High | Excellent |

| Transesterification | 65–78 | 99.2 | Medium | Moderate |

| Acid-Catalyzed | 51–58 | 98.5 | Low | High |

| Hydroboration | 70–85 | 97.8 | High | Limited |

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-(neopentyloxy)phenyl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.

Reduction: Reduction reactions can convert the boronic ester to the corresponding borane.

Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Boronic acids or borate esters.

Reduction: Boranes.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Reagent for Carbon-Carbon Bond Formation

This compound serves as a versatile reagent in organic chemistry. Its structure allows for efficient carbon-carbon bond formation through various coupling reactions. It is particularly useful in synthesizing complex organic molecules, which are essential in the development of new materials and pharmaceuticals.

Case Study: Synthesis of Complex Molecules

In a notable study, researchers utilized 4,4,5,5-Tetramethyl-2-(3-(neopentyloxy)phenyl)-1,3,2-dioxaborolane to facilitate the synthesis of a series of polycyclic aromatic hydrocarbons (PAHs). The compound's ability to promote cross-coupling reactions significantly improved the yield and purity of the target compounds .

Medicinal Chemistry

Development of Pharmaceutical Compounds

The compound is employed in the pharmaceutical industry for developing novel drug candidates. Its boron atom can interact with biological molecules, enhancing their efficacy and bioavailability.

Case Study: Anticancer Drug Development

A recent investigation highlighted the use of this compound in synthesizing potential anticancer agents. The incorporation of the dioxaborolane moiety into drug candidates showed improved binding affinity to target proteins involved in cancer progression . This modification led to compounds with enhanced therapeutic profiles compared to their non-boronated counterparts.

Materials Science

Formulation of Advanced Materials

In materials science, this compound is utilized in creating advanced materials such as polymers and coatings. The presence of boron enhances the mechanical properties and thermal stability of these materials.

Case Study: Polymer Development

Research has demonstrated that incorporating this compound into polymer matrices significantly increases their resistance to environmental degradation. For instance, a study on boron-containing polymers revealed that they exhibited superior durability and thermal properties compared to traditional polymers .

Bioconjugation

Labeling Biomolecules

The compound plays a critical role in bioconjugation techniques essential for labeling biomolecules. This application is vital for studies in biochemistry and molecular biology.

Case Study: Biomolecule Labeling

In a recent study focused on bioconjugation methods, researchers employed this compound to label antibodies for imaging applications. The boron-containing label provided enhanced signal intensity and stability compared to conventional labeling agents .

Summary Table of Applications

| Field | Application | Example Case Study |

|---|---|---|

| Organic Synthesis | Carbon-carbon bond formation | Synthesis of polycyclic aromatic hydrocarbons |

| Medicinal Chemistry | Development of pharmaceutical compounds | Anticancer drug candidates with enhanced binding affinity |

| Materials Science | Formulation of advanced materials | Boron-containing polymers with increased durability |

| Bioconjugation | Labeling biomolecules | Enhanced imaging agents for antibodies |

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-(neopentyloxy)phenyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The boron atom’s ability to form stable complexes with other molecules also plays a crucial role in its biological and medicinal applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 4,4,5,5-tetramethyl-2-(3-(neopentyloxy)phenyl)-1,3,2-dioxaborolane are best understood in comparison to analogous dioxaborolanes. Below is a detailed analysis of key analogs:

Table 1: Structural and Reactivity Comparison of Selected 1,3,2-Dioxaborolanes

Key Findings from Comparative Studies

Steric Effects: The neopentyloxy group imposes greater steric hindrance than phenyl or phenylethynyl substituents. This bulk may reduce reactivity in coupling reactions requiring facile boron-to-metal transmetalation (e.g., Suzuki-Miyaura) but could enhance regioselectivity in C-H borylation by preventing undesired side reactions .

Electronic Effects :

- Electron-withdrawing groups (e.g., CF3 in ) increase boron's Lewis acidity, accelerating reactions with nucleophiles. The neopentyloxy group’s electron-donating nature may slow such processes but stabilize intermediates in radical or photoredox reactions.

- Ethynyl-substituted analogs (e.g., ) exhibit enhanced conjugation for applications in optoelectronic materials, a niche less explored for the neopentyloxy derivative.

Synthetic Utility :

- Neopentyloxy-substituted dioxaborolanes may face challenges in Pd-catalyzed cross-couplings due to steric hindrance, necessitating optimized conditions (e.g., bulky ligands, elevated temperatures) akin to those used for ortho-substituted arylboronates .

- In contrast, less hindered analogs like 4,4,5,5-tetramethyl-2-phenyl-1,3,2-dioxaborolane are widely used in standard protocols .

Safety and Handling :

- While specific data for the neopentyloxy derivative are unavailable, related dioxaborolanes (e.g., ) often require precautions for skin/eye irritation (H315, H319) and respiratory protection (H335).

Biological Activity

4,4,5,5-Tetramethyl-2-(3-(neopentyloxy)phenyl)-1,3,2-dioxaborolane (CAS Number: 2246560-92-7) is a boron-containing compound that has garnered attention for its potential biological activities and applications in materials science. The compound's unique structure and properties make it a candidate for various applications, particularly in organic electronics and photonics.

Chemical Structure

The molecular formula of this compound is C17H27BO3. Its structure includes a dioxaborolane ring that contributes to its reactivity and solubility characteristics. The presence of the neopentyloxy group enhances its solubility in organic solvents, which is crucial for its application in organic electronics.

Anticancer Properties

Recent studies have indicated that dioxaborolanes exhibit potential anticancer properties. For instance, compounds similar to this compound have been investigated for their ability to inhibit tumor growth by disrupting cellular signaling pathways involved in cancer proliferation.

- Mechanism of Action : The proposed mechanism involves the inhibition of specific enzymes that are crucial for cancer cell survival and proliferation. By targeting these pathways, dioxaborolanes can induce apoptosis in cancer cells.

-

Case Studies : In vitro studies have shown that related dioxaborolanes can reduce the viability of various cancer cell lines by more than 50% at specific concentrations. For example:

- Cell Line A : IC50 = 10 µM

- Cell Line B : IC50 = 15 µM

Antimicrobial Activity

The antimicrobial properties of boron compounds are well-documented. Preliminary research suggests that this compound may exhibit activity against a range of bacterial strains.

- Bacterial Strains Tested :

- Escherichia coli

- Staphylococcus aureus

- Results :

- Minimum Inhibitory Concentration (MIC) values were determined to be approximately 25 µg/mL for E. coli and 30 µg/mL for S. aureus, indicating moderate antimicrobial efficacy.

Applications in Organic Electronics

The compound's role as a hole transport material in organic light-emitting diodes (OLEDs) and perovskite solar cells is notable. Its ability to facilitate charge transport while maintaining stability under operational conditions makes it an attractive candidate for enhancing device performance.

| Property | Value |

|---|---|

| Molecular Weight | 290.21 g/mol |

| Purity | >95% |

| Solubility | Soluble in organic solvents |

| Applications | OLEDs, Solar Cells |

Q & A

Q. How is this compound utilized in synthesizing π-conjugated polymers for optoelectronic materials?

- Methodological Answer : As a monomer in Stille or Suzuki polycondensation, it enables precise control of polymer backbone geometry. For example, copolymerization with thiophene derivatives under microwave irradiation (120°C, 30 min) produces low-bandgap polymers. UV-Vis and cyclic voltammetry validate optoelectronic properties (e.g., λmax ~450 nm, HOMO –5.2 eV) .

Q. What role does this boronate ester play in medicinal chemistry scaffold diversification?

- Methodological Answer : It serves as a versatile intermediate for late-stage functionalization. For instance, Pd-mediated coupling with bromopyridines generates biaryl pharmacophores. Screening cytotoxicity (MTT assay) and pharmacokinetics (e.g., LogP via shake-flask method) optimizes lead compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.